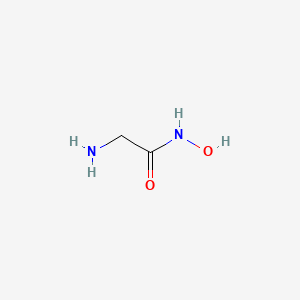

Acetamide, 2-amino-N-hydroxy-

Description

Historical Context and Evolution of Hydroxamic Acid Research

The study of hydroxamic acids dates back to the 19th century, but it was in the mid-20th century that their biological significance began to be unveiled. Initially, research focused on their synthesis and fundamental chemical reactions. wikipedia.org The discovery of naturally occurring hydroxamic acids, such as siderophores, which are iron-chelating agents produced by microorganisms, marked a turning point in the field. wikipedia.org This discovery highlighted the crucial role of the hydroxamic acid functional group, -C(=O)N(OH)-, in biological systems.

Over the decades, research has evolved from simple organic synthesis to complex investigations into their roles as enzyme inhibitors and therapeutic agents. journalagent.comacs.org The recognition that the hydroxamic acid moiety can effectively bind to metal ions in the active sites of metalloenzymes has been a major driver of this research. acs.orgresearchgate.nettaylorandfrancis.com This has led to the design and synthesis of a vast number of hydroxamic acid derivatives, including alpha-amino hydroxamic acids like glycine (B1666218) hydroxamate, for various research applications. acs.orgnih.gov

Fundamental Significance in Chemical Biology

The fundamental significance of alpha-amino hydroxamic acids, and specifically Acetamide (B32628), 2-amino-N-hydroxy-, in chemical biology lies in their ability to act as mimics of natural substrates and as potent enzyme inhibitors. acs.orgnih.gov The hydroxamic acid group is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. journalagent.com

The primary mechanism of action for many hydroxamic acids is their ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are essential cofactors for a wide range of enzymes. acs.orgresearchgate.netunimi.it By binding to these metal ions in the enzyme's active site, hydroxamic acids can block the enzyme's catalytic activity. This inhibitory action has made them invaluable tools for studying enzyme mechanisms and for the development of potential therapeutic agents. journalagent.comresearchgate.net

Acetamide, 2-amino-N-hydroxy-, as a derivative of the simplest amino acid, glycine, serves as a fundamental model for understanding the structure-activity relationships of more complex alpha-amino hydroxamic acids. nih.govebi.ac.uk Its study provides insights into how the amino group and the hydroxamic acid moiety contribute to binding and inhibition. For instance, glycine hydroxamate has been investigated as a competitive inhibitor of glycine decarboxylase, a key enzyme in photorespiration in plants. ebi.ac.uknih.gov It has also been studied for its inhibitory effects on other enzymes, such as tyrosinase. nih.gov

Broad Scope of Academic Inquiry into Hydroxamic Acid Derivatives

The academic inquiry into hydroxamic acid derivatives is extensive and multidisciplinary, spanning organic chemistry, biochemistry, medicinal chemistry, and pharmacology. acs.orgresearchgate.net Researchers are continuously exploring new synthetic routes to create novel hydroxamic acid derivatives with enhanced potency and selectivity. researchgate.net

A significant area of research focuses on the development of hydroxamic acid-based inhibitors for a variety of metalloenzymes implicated in diseases. acs.orgacs.org These include:

Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and are targets in cancer and arthritis research. journalagent.comacs.org

Histone Deacetylases (HDACs): HDACs play a crucial role in gene regulation, and their inhibitors are investigated as potential anticancer agents. acs.orgresearchgate.netunimi.it

Urease: This enzyme is a target for the treatment of infections caused by urease-producing bacteria. journalagent.comnih.gov

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential. acs.orgtandfonline.com

The research also extends to understanding the coordination chemistry of hydroxamic acids with various metal ions, which is fundamental to their biological activity. wikipedia.orgtaylorandfrancis.com Furthermore, the potential for hydroxamic acids to exhibit other biological effects, such as antimicrobial and antifungal properties, continues to be an active area of investigation. researchgate.net

Interactive Data Table: Properties of Acetamide, 2-amino-N-hydroxy-

| Property | Value | Source |

| IUPAC Name | 2-amino-N-hydroxyacetamide | nih.gov |

| Synonyms | Glycine hydroxamate, Glycinohydroxamic acid | nih.govontosight.aichemspider.com |

| Molecular Formula | C₂H₆N₂O₂ | nih.govontosight.ai |

| Molecular Weight | 90.08 g/mol | nih.gov |

| CAS Number | 5349-80-4 | nih.govontosight.ai |

| Melting Point | 120-125°C | ontosight.ai |

Interactive Data Table: Research Applications of Glycine Hydroxamate

| Research Area | Finding | Source |

| Enzyme Inhibition | Competitive inhibitor of glycine decarboxylase. | ebi.ac.uknih.gov |

| Enzyme Inhibition | Inhibits tyrosinase. | nih.gov |

| Plant Metabolism | Affects photorespiratory carbon and nitrogen metabolism. | nih.gov |

| Cell Biology | Used to select for resistant cell lines in Nicotiana tabacum. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-1-2(5)4-6/h6H,1,3H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBCTDQYMZSQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201675 | |

| Record name | Acetamide, 2-amino-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-80-4 | |

| Record name | Glycinehydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-amino-N-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-amino-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYLHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ7J82IFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Acetamide, 2 Amino N Hydroxy and Analogues

Direct Amidation Approaches to Hydroxamic Acids

Direct amidation strategies represent the most common and intuitive route for the synthesis of hydroxamic acids. These methods typically involve the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) or its salts. acs.orgwikipedia.org The core of this approach is the activation of the carboxylic acid moiety to facilitate nucleophilic attack by hydroxylamine.

Coupling of Hydroxylamine with Activated Carboxylic Acids

A primary and versatile strategy for forming hydroxamic acids is the direct coupling of hydroxylamine with a carboxylic acid that has been activated by a coupling reagent. nih.gov This method is often performed as a one-pot reaction, providing an efficient pathway to the desired product. nih.govresearchgate.net The choice of activating agent is crucial and can be tailored based on the specific substrate and desired reaction conditions.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as an efficient reagent for the activation of carboxylic acids. In this method, the carboxylic acid is treated with cyanuric chloride, followed by the addition of hydroxylamine. This approach has been successfully applied to the synthesis of enantiopure hydroxamates derived from α-amino acids and peptides, often resulting in excellent yields. nih.govresearchgate.net

Ethyl chloroformate is another widely used activating agent that reacts with carboxylic acids in the presence of a base, such as N-methylmorpholine, to form a mixed anhydride (B1165640). eurjchem.comeurjchem.comresearchgate.net This highly reactive intermediate readily undergoes nucleophilic substitution with hydroxylamine to yield the corresponding hydroxamic acid. nih.govresearchgate.net This method is valued for its mild and neutral reaction conditions and is particularly useful for sensitive substrates. nih.goveurjchem.comresearchgate.net The yields for this one-pot procedure are typically high, ranging from 81% to 95%. eurjchem.comresearchgate.net

| Activating Agent | Intermediate | Key Features | Typical Yield |

| Cyanuric Chloride | Activated Acyl-Triazine | Efficient for α-amino acids; Excellent yields. nih.govresearchgate.net | High |

| Ethyl Chloroformate | Mixed Ethoxycarbonyl Anhydride | Mild, neutral conditions; One-pot reaction; Good for sensitive substrates. nih.goveurjchem.com | 81-95% eurjchem.comresearchgate.net |

Carbodiimides are a class of powerful coupling reagents used extensively in amide bond formation. wikipedia.org 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI) is a common water-soluble carbodiimide (B86325) that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.comresearchgate.net

To enhance the efficiency of the coupling and suppress potential side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives are frequently used. wikipedia.orgpeptide.combachem.com 1-Hydroxybenzotriazole (B26582) (HOBt) is a standard additive that reacts with the O-acylisourea intermediate to form an HOBt-ester. nih.govluxembourg-bio.com This new intermediate is less prone to side reactions but remains sufficiently reactive to couple with hydroxylamine, affording the desired hydroxamic acid in moderate to good yields. nih.govluxembourg-bio.com The EDC/HOBt system is a well-established and reliable method for hydroxamic acid synthesis. nih.govresearchgate.net

| Coupling Reagent | Additive | Mechanism | Advantages |

| EDC | HOBt | Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester for reaction with hydroxylamine. researchgate.netnih.govluxembourg-bio.com | Suppresses racemization and side reactions; Water-soluble byproducts are easily removed. researchgate.netbachem.com |

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is a highly potent activating agent for carboxylic acids. arkat-usa.orgtcichemicals.comthieme-connect.de The reaction proceeds through the formation of a mixed anhydride when the carboxylate attacks the triflic anhydride. arkat-usa.org This intermediate is exceptionally reactive and is subsequently displaced by hydroxylamine to form the hydroxamic acid. arkat-usa.org This protocol has been effectively used for the synthesis of Nα-protected amino hydroxamic acids, demonstrating compatibility with common protecting groups like Fmoc, Cbz, and Boc. The method is noted for being simple, efficient, and free of racemization. arkat-usa.org

Reaction of Hydroxylamine with Acyl Halides, Anhydrides, and Esters

An alternative to activating carboxylic acids in situ is to use pre-activated derivatives such as acyl halides, anhydrides, or esters. This is a foundational and frequently employed strategy for hydroxamic acid synthesis. acs.orgwikipedia.orgresearchgate.net

Acyl Halides : Acyl chlorides are highly reactive carboxylic acid derivatives that react rapidly with hydroxylamine to form the amide bond. nih.gov The reaction is typically conducted under anhydrous conditions in the presence of a base to neutralize the hydrochloric acid that is formed. nih.gov

Anhydrides : Similar to acyl halides, acid anhydrides are effective acylating agents for hydroxylamine. The mixed anhydrides formed using reagents like ethyl chloroformate or triflic anhydride, as discussed previously, fall into this category. researchgate.netarkat-usa.org

Esters : The reaction of esters, particularly methyl and ethyl esters, with hydroxylamine is a very common and straightforward method. nih.govacs.orgwikipedia.org The reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide. nih.govacs.orgnih.gov In some cases, the addition of a catalytic amount of potassium cyanide (KCN) has been shown to increase the rate of hydroxamic acid formation from ester derivatives. nih.govresearchgate.netgoogle.com

Development of Simple One-Pot Synthetic Protocols

Many modern synthetic methodologies aim to improve efficiency and reduce waste by combining multiple steps into a single procedure. The synthesis of hydroxamic acids has benefited significantly from the development of one-pot protocols.

Alternative Synthetic Pathways for Hydroxamic Acid Formation

While the direct coupling of a carboxylic acid or its activated derivative with hydroxylamine is a common route, several alternative pathways offer advantages in terms of substrate scope, reaction conditions, and efficiency.

Oxidation of Aldonitrones

The Angeli-Rimini reaction provides a classic method for the synthesis of hydroxamic acids from aldehydes. nih.gov This reaction involves the treatment of an aldehyde with N-sulfonylhydroxylamine. wikipedia.org A polymer-supported N-hydroxy benzene (B151609) sulfonamide has been successfully utilized to convert aldehydes to hydroxamic acids in a one-step, selective process that tolerates various functional groups. nih.gov

Catalytic Methodologies (e.g., Potassium Cyanide-Catalyzed Reactions)

The addition of a catalytic amount of potassium cyanide (KCN) has been shown to enhance the formation of hydroxamic acids from ester derivatives in both solid and solution-phase reactions. nih.gov This reaction is believed to proceed through an acylcyanide intermediate, which then undergoes nucleophilic substitution by hydroxylamine. nih.gov This method has been employed in the synthesis of complex hydroxamic acids, including potent and selective histone deacetylase (HDAC) inhibitors. nih.gov

Primary hydroxamic acid-iron complexes react rapidly with potassium cyanide at high pH to form a distinct deep blue iron complex, a reaction not observed with secondary monohydroxamic acids or trihydroxamates. nih.gov This reactivity difference allows for a simple method to distinguish between these classes of hydroxamic acids. nih.gov

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of hydroxamic acids. nih.govorganic-chemistry.org This technique significantly reduces reaction times, often from hours to minutes, while maintaining high yields and purity. organic-chemistry.org The microwave-assisted reaction of esters with hydroxylamine in the presence of a base is a general and efficient method applicable to a wide range of substrates, including alkylaryl esters, amino esters, and dipeptides. organic-chemistry.org A key advantage of this method is the preservation of stereochemical integrity, making it suitable for the synthesis of enantiomerically pure compounds. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

The choice of solvent is crucial, with methanol (B129727) being preferred to avoid side reactions like transesterification observed with other alcohols. organic-chemistry.orgthieme-connect.com Comparative studies have demonstrated the superior efficiency of microwave-assisted heating over conventional methods. thieme-connect.com

| Reaction Conditions | Time | Yield | Purity | Reference |

| Ester, NH₂OH, Base, Microwave (80°C, 150W) | 6 min | Good | High | organic-chemistry.orgthieme-connect.com |

| Ester, NH₂OH, Catalytic KCN, Microwave | Rapid | High | High | nih.gov |

Stereoselective Synthesis of Enantiopure Alpha-Amino Hydroxamic Acid Derivatives

The synthesis of enantiomerically pure α-amino hydroxamic acids is of great importance due to the stereospecific nature of their biological targets. Several strategies have been developed to achieve high levels of stereocontrol.

One approach involves the use of chiral auxiliaries. For instance, pseudoephenamine glycinamide (B1583983) can be enolized and reacted with aldehydes or ketones to afford aldol (B89426) addition products with high stereoselectivity. nih.gov These products can then be readily converted to the corresponding β-hydroxy-α-amino acids. nih.gov

Microwave-assisted synthesis has also proven effective in preserving the stereochemical integrity of chiral starting materials. organic-chemistry.orgthieme-connect.com The reaction of enantiomerically pure esters with hydroxylamine under microwave irradiation proceeds without racemization, providing the desired hydroxamic acids in high enantiomeric purity. organic-chemistry.orgthieme-connect.com

Furthermore, biocatalytic methods offer a powerful strategy for the stereoselective synthesis of γ-hydroxy-α-amino acid derivatives. nih.gov Enzymatic tandem aldol addition-transamination reactions, starting from simple achiral materials, can produce these complex molecules with high simplicity and stereoselectivity. nih.gov

Solid-Phase Synthesis Techniques for Hydroxamic Acids

Solid-phase synthesis offers a streamlined approach for the preparation of hydroxamic acid libraries for high-throughput screening. thieme-connect.com This technique allows for the rapid generation of a large number of compounds with high purity. thieme-connect.com

Several solid-phase strategies have been developed. One common method involves the immobilization of a carboxylic acid or amino acid onto a resin, followed by cleavage with hydroxylamine to release the desired hydroxamic acid. thieme-connect.com For example, Cbz-protected amino acids can be coupled to an ArgoGel-OH resin and subsequently treated with aqueous hydroxylamine to yield the corresponding hydroxamic acids. thieme-connect.com

Another approach utilizes a resin-bound hydroxylamine derivative. A novel N-linked hydroxylamine resin has been developed for the facile solid-phase synthesis of various hydroxamic acids. tandfonline.com Acylation of the resin-bound hydroxylamine followed by acidic cleavage with trifluoroacetic acid affords the final products in high purity and good yields. tandfonline.com

Polymer-supported reagents, such as a polystyrene-supported N-hydroxy benzene sulfonamide, have also been employed in the solid-phase synthesis of hydroxamic acids via the Angeli-Rimini reaction. nih.gov

| Resin Type | Linker/Strategy | Cleavage Condition | Advantages | Reference |

| ArgoGel-OH | Ester linkage | Aqueous NH₂OH | Direct formation of hydroxamic acid | thieme-connect.com |

| PS-MB-CHO Resin | N-linked hydroxylamine | Trifluoroacetic acid | High purity and good yields | tandfonline.com |

| PEGA Resins | Immobilized esters | NH₂OH/NaOH | Nucleophilic displacement | nih.gov |

| Polystyrene Sulfonyl Chloride | Angeli-Rimini reaction | N/A | Use of polymer-supported reagent | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions nih.govnih.govwikipedia.org. While a specific crystal structure for Acetamide (B32628), 2-amino-N-hydroxy- is not detailed in the provided search results, its structure would be expected to feature an extensive network of intermolecular hydrogen bonds. The presence of multiple hydrogen bond donors (-NH₂, -OH, amide -NH) and acceptors (carbonyl C=O, hydroxyl -OH, amino -NH₂) would facilitate the formation of a stable, three-dimensional crystalline lattice. These interactions are crucial in determining the compound's solid-state properties.

Tautomerism and Conformational Dynamics of Hydroxamic Acids

Hydroxamic acids exhibit interesting dynamic behaviors, including tautomerism and conformational isomerism.

Tautomerism: Hydroxamic acids can exist in two tautomeric forms: the keto form (amide structure) and the iminol form (imidic acid structure) nih.govacs.orgallresearchjournal.comwordpress.com. The keto form is generally the more stable and predominant tautomer, especially in acidic conditions, while the iminol form may become more significant in basic media nih.govacs.org.

Conformational Dynamics: The partial double-bond character of the C-N amide bond restricts free rotation, leading to the possibility of cis and trans (or Z and E) geometric isomers wordpress.comresearchgate.net. For most open-chain hydroxamic acids, the trans conformation is sterically favored. However, the cis conformation is crucial for the chelation of metal ions, as it brings the two oxygen atoms into the correct orientation for bidentate coordination nih.govacs.org. The interconversion between these conformers is an important aspect of their chemical reactivity and biological activity.

Identification and Stability of Keto, Iminol, and Nitroso Tautomeric Forms

Computational studies on simple hydroxamic acids have identified three primary tautomers: the keto form (N-hydroxy amide), the iminol form (α-hydroxy oxime), and the nitroso form (α-nitroso alcohol) researchgate.net. The relative stability of these tautomers is a key factor in determining their population in a given system.

The keto form , or N-hydroxy amide tautomer, is generally considered the most stable and, therefore, the predominant species for hydroxamic acids under most conditions. researchgate.netresearchgate.net Its stability is attributed to the resonance stabilization of the amide group and the greater bond energy of the carbon-oxygen double bond compared to the carbon-nitrogen double bond. quora.com

The iminol form , also referred to as the enol or hydroximic acid form, is typically less stable than the keto form. oaepublish.com The conversion from the keto to the iminol form involves the migration of a proton from the nitrogen to the carbonyl oxygen, resulting in a carbon-nitrogen double bond and a hydroxyl group. While generally less favored, the iminol tautomer can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. researchgate.netquora.comstackexchange.com

The nitroso form is generally the least stable of the three tautomers. researchgate.net In the case of acetamide, 2-amino-N-hydroxy-, this would involve a proton shift to form a C-nitroso alcohol structure. The lower stability of the nitroso form compared to the oxime (iminol) form is partly due to the greater strength of the C=N double bond in the oxime compared to the N=O double bond in the nitroso isomer, a consequence of the differing electronegativities of the atoms involved. stackexchange.comechemi.com

Table 1: Tautomeric Forms of Acetamide, 2-amino-N-hydroxy- and Their Relative Stabilities

| Tautomer | Structure | Key Functional Groups | General Stability |

| Keto |  | Amide (-CONH-), Hydroxyl (-OH) | Most Stable |

| Iminol |  | Imine (-C=N-), Two Hydroxyls (-OH) | Less Stable |

| Nitroso |  | Nitroso (-N=O), Alcohol (-OH), Amine (-NH2) | Least Stable |

Note: The structures and relative stabilities are based on general principles of hydroxamic acid tautomerism and require specific computational or experimental validation for Acetamide, 2-amino-N-hydroxy-.

Spectroscopic and Computational Investigations of Tautomeric Equilibria

The study of tautomeric equilibria heavily relies on a combination of spectroscopic techniques and computational chemistry. These methods provide insights into the structural characteristics and relative energies of the different tautomeric forms.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between the keto, iminol, and nitroso forms. For instance, the presence of distinct sets of signals in ¹H and ¹³C NMR spectra can indicate the coexistence of multiple tautomers. researchgate.net Variable temperature NMR studies can also provide information on the dynamics of the tautomeric interconversion. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between tautomers by identifying the characteristic vibrational frequencies of their functional groups. The keto form will exhibit a strong carbonyl (C=O) stretching band, while the iminol form will show a C=N stretching vibration and O-H stretching bands from the additional hydroxyl group. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, differ for each tautomer due to variations in their conjugated systems. Shifts in the maximum absorption wavelength (λmax) can be correlated with changes in the tautomeric equilibrium. nih.gov

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to model the structures and relative energies of tautomers. By calculating the Gibbs free energies of the different forms, the position of the tautomeric equilibrium can be predicted. researchgate.net Computational studies on similar hydroxamic acids have consistently shown the keto form to be the most stable. researchgate.netresearchgate.net These calculations can also predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm the identity of the observed species.

Table 2: Predicted Spectroscopic and Computational Data for Tautomers of Acetamide, 2-amino-N-hydroxy-

| Tautomer | Predicted ¹H NMR Chemical Shift (ppm) | Predicted IR Stretching Frequencies (cm⁻¹) | Predicted Relative Gibbs Free Energy (kcal/mol) |

| Keto | -NH (amide), -OH (hydroxyl) | C=O (amide I), N-H (amide II), O-H | 0 (Reference) |

| Iminol | -OH (enol), -OH (hydroxylamine) | C=N, O-H | > 0 |

| Nitroso | -CH, -NH2, -OH | N=O, O-H, N-H | >> 0 |

Note: The data in this table are illustrative and based on general spectroscopic and computational trends for tautomeric systems. Specific values for Acetamide, 2-amino-N-hydroxy- would require dedicated experimental and computational studies.

Influence of Solvent and Protonation State on Tautomeric Preferences

The equilibrium between the keto, iminol, and nitroso tautomers is not static and can be significantly influenced by the surrounding environment, particularly the solvent and the pH of the solution.

Influence of Solvent:

The polarity of the solvent and its ability to form hydrogen bonds can differentially stabilize the various tautomers, thereby shifting the equilibrium. nih.govnih.gov

Protic solvents , such as water and alcohols, can form hydrogen bonds with both the keto and iminol forms. The Z-form of hydroxamic acids is often stabilized in protic solvents through intermolecular hydrogen bonding. mdpi.com

Aprotic solvents may favor different tautomeric forms depending on their polarity. The relative stability of tautomers can change with varying solvent dielectric constants.

Computational studies on acetohydroxamic acid have shown that the presence of water molecules can reduce the energy barrier for the interconversion between amide (keto) and imide (iminol) forms. tru.ca

Influence of Protonation State:

The state of protonation, dictated by the pH of the solution, has a profound effect on the tautomeric equilibrium. Acetamide, 2-amino-N-hydroxy- has multiple sites that can be protonated or deprotonated, including the amino group and the hydroxamic acid moiety.

In acidic solutions , the amino group will be protonated (-NH₃⁺). The hydroxamic acid moiety is expected to predominantly exist in the keto form. mdpi.com

In alkaline solutions , deprotonation can occur. The deprotonated hydroxamate can exist in resonance forms, and the enolic (iminol) form is often favored in alkaline media. mdpi.com The pKa values of the amino group and the hydroxamic acid proton are crucial in determining the species present at a given pH. For glycine (B1666218), the pKa values are around 2.34 and 9.60. pearson.com

Investigations into protonated glycine and its peptides have shown that the site of protonation can vary, with possibilities including the N-terminal amine and amide oxygens. nih.gov This highlights the complexity of the species that can exist in solution at different pH values.

Table 3: Predicted Influence of Solvent and pH on Tautomeric Preference for Acetamide, 2-amino-N-hydroxy-

| Condition | Predominant Tautomer/Form | Rationale |

| Aprotic, Nonpolar Solvent | Keto | Intrinsic stability of the keto form is likely to dominate. |

| Protic Solvent (e.g., Water) | Keto (with potential for increased Iminol population) | Hydrogen bonding can stabilize both forms, but the inherent stability of the keto form is generally maintained. Water may facilitate interconversion. tru.ca |

| Acidic pH | Protonated Keto | The amino group is protonated, and the keto tautomer of the hydroxamic acid is favored. mdpi.com |

| Neutral pH | Zwitterionic Keto | The amino group may be protonated and the hydroxamic acid deprotonated, with the keto form still likely being the major tautomer of the hydroxamic acid moiety. |

| Alkaline pH | Deprotonated Iminol (Hydroximate) | Deprotonation favors the resonance-stabilized hydroximate, which has significant iminol character. mdpi.com |

Note: This table presents expected trends based on the general behavior of hydroxamic acids and amino acids. The precise equilibrium positions for Acetamide, 2-amino-N-hydroxy- would depend on quantitative experimental and computational data.

Biochemical and Enzymatic Activity of Alpha Amino Hydroxamic Acids

Metal Ion Chelation Properties and Their Biological Implications

The hydroxamic acid functional group (-CONHOH) is a powerful metal-binding moiety, a property that underpins much of the biological activity of alpha-amino hydroxamic acids. This chelating ability allows these molecules to interact with and influence the function of metalloproteins.

Alpha-amino hydroxamic acids demonstrate a strong affinity for a variety of transition metal ions that are essential for biological processes. The coordination chemistry is largely dictated by the hydroxamate group, which typically acts as a bidentate ligand, forming stable five-membered chelate rings with metal ions through its carbonyl and hydroxyl oxygen atoms. researchgate.netscientificeminencegroup.com The presence of the alpha-amino group can further influence the stability and structure of the resulting metal complexes. nih.gov

Zinc (Zn(II)): As a critical cofactor in enzymes like histone deacetylases (HDACs), zinc is a primary target for alpha-amino hydroxamic acids. The hydroxamate group effectively chelates the Zn(II) ion within the enzyme's active site, leading to inhibition. nih.govmdpi.com The formation of these Zn(II) complexes is a key mechanism for the therapeutic effects of many hydroxamic acid-based drugs. nih.gov

Iron (Fe(III)): Hydroxamic acids exhibit a particularly high affinity for Fe(III), forming intensely colored and highly stable complexes. nih.govacs.org This strong chelation is the basis for the function of siderophores, which are natural hydroxamate-containing molecules used by microorganisms to scavenge iron. nih.gov While aminohydroxamic acids also form stable chelates with Fe(III), factors like the protonated amino group can slightly decrease the stability compared to simpler hydroxamic acids due to electronic repulsion. nih.gov

Nickel (Ni(II)): These compounds readily coordinate with Ni(II). Studies on diaminohydroxamic acids have shown that the coordination of a side-chain amino nitrogen to nickel(II) is possible, influencing the complex's stability. rsc.org In some cases, aminohydroxamic acids can chelate Ni(II) more strongly than Fe(III), especially when additional nitrogen donors are present in the molecule. nih.govrsc.org

Copper (Cu(II)): Alpha-amino hydroxamic acids form stable complexes with Cu(II). The presence of an additional amino group can lead to the formation of highly stable polynuclear complexes, sometimes referred to as metallacrowns, which involve both hydroxamate and amine coordination. nih.gov

Vanadium (V) and Ruthenium (Ru): While less commonly studied in the context of simple alpha-amino hydroxamic acids, the versatile coordination ability of the hydroxamate moiety allows for complex formation with a wide range of transition metals, including vanadium and ruthenium, which have applications in catalysis and medicine.

The interaction between the alpha-amino group and the metal ion can vary. In many cases, particularly with hard metal ions like Fe(III), coordination occurs exclusively through the hydroxamate (O,O) atoms. nih.gov However, with borderline metal ions like Ni(II) or Cu(II), the amino group can also participate in coordination, leading to different and sometimes more complex structures. rsc.orgnih.gov

The primary mode of metal chelation by hydroxamic acids is bidentate, forming a stable five-membered ring.

Bidentate Coordination: This is the most common and stable coordination mode. The hydroxamic acid coordinates to the metal center through the carbonyl oxygen and the deprotonated hydroxyl oxygen. researchgate.netscientificeminencegroup.comnih.gov This (O,O') chelation is fundamental to their role as enzyme inhibitors, where they bind to the metal cofactor in the active site. nih.gov For alpha-amino hydroxamic acids, this bidentate chelation is the principal interaction with metal ions like Zn(II) in HDACs.

Monodentate Coordination: Although less common, monodentate coordination is also possible under specific conditions. researchgate.net This can occur through either the deprotonated nitrogen or one of the oxygen atoms. researchgate.net For instance, crystallographic studies have revealed that some sterically bulky hydroxamate-based inhibitors can adopt an unusual monodentate coordination with the Zn(II) ion in HDAC6. acs.org Similarly, acetohydroxamic acid has been observed to bind to human carbonic anhydrase II via monodentate coordination, where the deprotonated nitrogen atom interacts with the active site's Zn(II). nih.gov

The versatility in coordination modes, from the predominant bidentate chelation to occasional monodentate binding, allows these molecules to adapt to various metal centers and biological environments, which is a key factor in their diverse biological activities. nih.gov

Enzyme Inhibition Mechanisms and Specificity of Alpha-Amino Hydroxamic Acids

The ability of alpha-amino hydroxamic acids to chelate metal ions makes them potent inhibitors of metalloenzymes. Their primary and most studied role is the inhibition of zinc-dependent histone deacetylases (HDACs).

HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. nih.govmdpi.com The inhibition of HDACs can restore the expression of silenced genes, such as tumor suppressors, making HDAC inhibitors a promising class of anti-cancer agents. wikipedia.org

The general pharmacophore for hydroxamic acid-based HDAC inhibitors consists of three parts:

A zinc-binding group (ZBG) , which is the hydroxamic acid moiety that chelates the Zn(II) ion in the enzyme's catalytic site. mdpi.com

A linker region , which occupies the channel of the active site. mdpi.com

A cap group , which interacts with residues on the surface of the enzyme, often influencing isoform selectivity. nih.gov

Acetamide (B32628), 2-amino-N-hydroxy- fits this model as a simple alpha-amino hydroxamic acid, where the glycinyl backbone can be considered the linker and cap.

The 18 known human HDACs are grouped into four classes based on their structure and function. Classes I, II, and IV are zinc-dependent, while Class III (sirtuins) are NAD+-dependent. nih.govnih.gov

Class I HDACs (HDAC1, 2, 3, and 8): These are primarily located in the nucleus and are implicated in cell proliferation and survival. Many hydroxamic acid-based inhibitors show broad-spectrum activity, potently inhibiting multiple Class I enzymes. nih.gov However, achieving selectivity within this class is a significant research goal. For example, some alkyl hydroxamate derivatives have demonstrated modest selectivity against HDAC1. nih.gov

Class II HDACs (Subdivided into IIa: HDAC4, 5, 7, 9; and IIb: HDAC6, 10): These enzymes shuttle between the nucleus and cytoplasm and have more tissue-specific roles. HDAC6, a key Class IIb enzyme, is primarily cytoplasmic and deacetylates non-histone proteins like tubulin. jneurosci.org Some hydroxamic acid inhibitors have been developed that show selectivity for HDAC6. nih.gov

Class IV HDACs (HDAC11): This class contains only one member, which shares features with both Class I and II enzymes. nih.gov Its specific functions and inhibition profiles are still under active investigation.

Most simple hydroxamic acids, including likely Acetamide, 2-amino-N-hydroxy-, tend to act as pan-inhibitors, affecting multiple HDAC isoforms due to the highly conserved nature of the zinc-binding catalytic site across the different classes. nih.govnih.gov

Developing HDAC inhibitors that are selective for a single isozyme is a major focus of current research, as it could lead to therapies with enhanced efficacy and reduced side effects. nih.govnih.gov

Isozyme-Selective Inhibition: Selectivity is typically achieved by modifying the "cap" group of the inhibitor to exploit subtle differences in the amino acid residues at the rim of the catalytic site of different HDAC isoforms. nih.gov While the hydroxamic acid zinc-binding group is crucial for potency, it does not confer selectivity. Research using peptide-based scaffolds modified with hydroxamic acid has shown that the surrounding amino acid sequence can achieve significant isozyme selectivity, for instance, creating inhibitors over 100-fold more selective for HDACs 1-3 versus HDAC8. chemrxiv.org

Ligand Efficiency: This metric relates the potency of an inhibitor to its size (or number of non-hydrogen atoms). In drug design, high ligand efficiency is desirable as it indicates a potent and specific interaction per atom, which is a hallmark of an optimized lead compound. For HDAC inhibitors, research focuses on designing smaller, less complex molecules that maintain high potency and selectivity. The development of highly selective inhibitors, such as the HDAC8-selective PCI-34051, demonstrates that high ligand efficiency and isozyme specificity are achievable goals in this class of compounds. jneurosci.org

The table below summarizes the general inhibition characteristics of hydroxamic acids across different HDAC classes.

| HDAC Class | Members | Typical Location | Key Functions | General Inhibition by Hydroxamic Acids |

| Class I | HDAC1, 2, 3, 8 | Nucleus | Gene expression, cell cycle | Generally potent, often non-selective |

| Class IIa | HDAC4, 5, 7, 9 | Nucleus/Cytoplasm | Tissue-specific development | Variable, often less potent |

| Class IIb | HDAC6, 10 | Cytoplasm | Protein deacetylation (e.g., tubulin) | Potent, some selective inhibitors exist |

| Class IV | HDAC11 | Nucleus/Cytoplasm | Diverse roles | Under investigation |

Matrix Metalloprotease (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) proteins. nih.gov Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is implicated in diseases such as arthritis and cancer. nih.gov The catalytic mechanism of MMPs relies on a zinc ion located in the active site.

Hydroxamic acids, including the structural motif found in glycine (B1666218) hydroxamate, are potent inhibitors of MMPs. nih.gov The hydroxamic acid group acts as a strong zinc-binding group (ZBG), chelating the catalytic Zn(II) ion in a bidentate fashion, which effectively blocks the enzyme's activity. nih.govnih.gov This high-affinity binding makes the hydroxamic acid moiety a cornerstone in the design of numerous synthetic MMP inhibitors (MMPIs). nih.gov While broad-spectrum MMPIs based on hydroxamates have faced challenges in clinical trials due to side effects, research efforts continue to focus on developing selective inhibitors for specific MMPs. nih.govmdpi.com The selectivity of these inhibitors is largely determined by the rest of the molecule's structure, which interacts with the enzyme's specificity pockets (S-pockets). mdpi.comnih.gov For instance, N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives have been successfully modeled to understand their inhibitory activity against various MMPs, including MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13. nih.gov

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govresearchgate.net It is produced by various bacteria, fungi, and plants. nih.gov In medicine, urease produced by bacteria like Helicobacter pylori and Proteus mirabilis is a significant virulence factor in the pathogenesis of gastric ulcers and urinary tract infections, respectively. researchgate.netresearchgate.net

Hydroxamic acid derivatives are well-established, potent inhibitors of urease. nih.gov They act as competitive inhibitors by targeting the dinickel center in the enzyme's active site. nih.govnih.gov The hydroxamic acid moiety coordinates with the two nickel ions, displacing the water molecule/hydroxide (B78521) ion essential for catalysis and thereby inactivating the enzyme. nih.gov

A study on the inhibitory effects of nineteen α-aminoacyl hydroxamic acids on jack bean urease demonstrated that these compounds are powerful inhibitors. nih.gov Among the tested compounds, Methionine-hydroxamic acid was the most potent. Glycine hydroxamic acid (referred to as Glycine-, hydroxamic acid in the study) also showed significant inhibitory power. nih.gov The study noted that the α-amino group did not significantly affect the inhibitory power when compared to corresponding fatty acyl hydroxamic acids. nih.gov

| α-Aminoacyl Hydroxamic Acid | I50 Value (M) |

|---|---|

| Methionine-hydroxamic acid | 3.9 x 10-6 |

| Phenylalanine-hydroxamic acid | - |

| Serine-hydroxamic acid | - |

| Alanine-hydroxamic acid | - |

| Glycine-hydroxamic acid | - |

| Histidine-hydroxamic acid | - |

| Threonine-hydroxamic acid | - |

| Leucine-hydroxamic acid | - |

| Arginine-hydroxamic acid | - |

Note: The original study ranked the compounds by inhibitory power but only provided a specific I50 value for the most potent inhibitor, Methionine-hydroxamic acid. The table reflects the reported ranking. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes contain a zinc ion in their active site, which is essential for their catalytic activity. nih.govtandfonline.com CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications, for instance, in treating glaucoma. nih.govtandfonline.com

There are several classes of CA inhibitors (CAIs) with different mechanisms of action. One major class consists of compounds that act as zinc binders, directly coordinating to the Zn(II) ion in the active site and disrupting the enzyme's function. nih.govtandfonline.com Hydroxamates fall into this category of inhibitors. nih.govnih.gov The hydroxamic acid moiety can chelate the zinc ion, thus inhibiting the enzyme. While sulfonamides are the most widely studied class of zinc-binding CAIs, hydroxamates are also recognized for their ability to inhibit CAs. nih.gov

UDP-3-O-Acyl-N-acetylglucosamine Deacetylase (LpxC) Inhibition

UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthetic pathway of lipid A. nih.govwikipedia.org Lipid A is an essential component of the outer membrane of Gram-negative bacteria, and its inhibition is lethal to the bacteria. nih.govproteopedia.org As LpxC has no homolog in mammals, it is an attractive target for the development of novel antibiotics specifically targeting Gram-negative pathogens. nih.govnih.gov

Inhibitors of LpxC often feature a metal-binding group to interact with the catalytic zinc ion. nih.gov A series of sulfonamide derivatives of α-(R)-amino hydroxamic acids have been identified as having potent inhibitory activities against LpxC in vitro. nih.gov These compounds demonstrated selective antibacterial activity against various Gram-negative bacteria. nih.gov The hydroxamic acid core serves as the zinc-chelating warhead, while the rest of the structure contributes to binding affinity and specificity within the enzyme's active site. nih.gov

Inhibition of Decarboxylases (e.g., Histidine Decarboxylase, 3,4-Dihydroxyphenylalanine Decarboxylase)

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, and histidine decarboxylase (HDC) are pyridoxal-5'-phosphate (PLP)-dependent enzymes responsible for the synthesis of key neurotransmitters and signaling molecules. acs.orgnih.govwikipedia.org AADC catalyzes the final step in the synthesis of dopamine (B1211576) and serotonin, while HDC catalyzes the formation of histamine (B1213489) from histidine. nih.govsigmaaldrich.com

Research has shown that α-aminohydroxamic acids can act as inhibitors of these decarboxylases. acs.orgnih.gov A study comparing the inhibitory activity of several α-aminohydroxamic acids against HDC and AADC (referred to as dopa decarboxylase) revealed variations in potency and specificity. acs.org For example, dopa hydroxamic acid was found to be the most potent inhibitor of both enzymes. In contrast, histidine hydroxamic acid showed more specificity for inhibiting HDC over AADC. acs.org

| α-Aminohydroxamic Acid | Histidine Decarboxylase Inhibition | DOPA Decarboxylase Inhibition |

|---|---|---|

| Phenylalanine hydroxamic acid | Inactive | Inactive |

| Tyrosine hydroxamic acid | Active | Inactive |

| Dopa hydroxamic acid | Most Potent | Most Potent |

| Histidine hydroxamic acid | Active (More specific) | Less Active |

| Tryptophan hydroxamic acid | Active (As active as Histidine analog) | Little Activity |

Tyrosinase Inhibition

Tyrosinase is a copper-containing metalloenzyme that plays a crucial role in melanin (B1238610) biosynthesis by catalyzing the oxidation of tyrosine. nih.govnih.gov It is a key target for the development of hypopigmenting agents in the cosmetic and pharmaceutical industries. documentsdelivered.com The active site of tyrosinase contains a dicopper center that is essential for its catalytic function. nih.gov

Hydroxamic acids have been identified as potent tyrosinase inhibitors due to their ability to chelate the copper ions in the active site. nih.govdocumentsdelivered.com A study that tested eight different amino acid hydroxamates found that glycine hydroxamate (GH) was the most effective inhibitor of mushroom tyrosinase. nih.gov The inhibition of the monophenolase activity of tyrosinase by glycine hydroxamate was determined to be noncompetitive when L-tyrosine was used as the substrate. nih.gov Furthermore, in B16F10 melanoma cells, glycine hydroxamate was shown to decrease the expression of tyrosinase protein as well as the content of melanin. It also reduced the expression of tyrosinase-related protein (TRP)-1, TRP-2, and microphthalmia-associated transcription factor (MITF). nih.gov

Utilization as Biochemical Probes in Enzymatic Systems

The strong metal-chelating property of the hydroxamic acid group makes compounds like glycine hydroxamate useful as biochemical probes for studying metalloenzymes. By virtue of their ability to bind with high affinity to the metal centers in the active sites of enzymes such as MMPs, ureases, and CAs, these molecules can be used to investigate enzyme structure, function, and mechanism.

As inhibitors, they can help elucidate the role of the metal ion in catalysis. By creating an enzyme-inhibitor complex, researchers can use techniques like X-ray crystallography to study the precise interactions between the inhibitor and the active site residues. This provides a snapshot of the enzyme's active site and can guide the rational design of more potent and selective inhibitors. The binding of a hydroxamate-based probe can be monitored using various biophysical techniques to determine binding constants and kinetics, offering insights into the enzyme's affinity for different ligands. Their broad-spectrum activity against various metalloenzymes also allows them to be used in activity-based protein profiling to identify and characterize novel metalloenzymes within complex biological samples.

Design and Synthesis of Hydroxamic Acid-Based Molecular Probes

The design of molecular probes based on alpha-amino hydroxamic acids like Acetamide, 2-amino-N-hydroxy-, leverages the metal-binding properties of the hydroxamic acid moiety as a "warhead" to target the active sites of metalloenzymes. The general pharmacophore model for such probes consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the target enzyme to enhance affinity and selectivity nih.gov. In the case of Acetamide, 2-amino-N-hydroxy-, the core structure provides the essential ZBG.

The synthesis of these molecular probes typically involves coupling the alpha-amino hydroxamic acid scaffold to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a linker. The amino group of Acetamide, 2-amino-N-hydroxy- offers a convenient attachment point for such modifications. Synthetic strategies often involve the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an amide bond between the amino group of the hydroxamic acid and a carboxylic acid on the linker-reporter conjugate acs.org.

Alternatively, synthesis can commence from the corresponding amino acid ester. For instance, an N-substituted glycine benzyl (B1604629) ester can be prepared and subsequently converted to the hydroxamic acid. The final deprotection step, often a catalytic hydrogenolysis, yields the desired molecular probe acs.org. Another common method involves the reaction of a methyl or ethyl ester of the N-modified amino acid with hydroxylamine (B1172632) in the presence of a base like sodium hydroxide nih.gov.

The choice of linker and reporter group is crucial for the probe's application. For imaging applications, fluorescent tags are incorporated, while for pull-down assays and target identification, a biotin tag is often used. The inherent modifiability of the alpha-amino hydroxamic acid structure allows for the creation of diverse libraries of molecular probes tailored for specific research questions .

Table 1: Components of a Hypothetical Molecular Probe Based on Acetamide, 2-amino-N-hydroxy-

| Component | Function | Example Moiety |

| Zinc-Binding Group (ZBG) | Chelates the metal ion in the enzyme active site. | Hydroxamic acid of Acetamide, 2-amino-N-hydroxy- |

| Linker | Provides spatial separation between the ZBG and the reporter group. | Polyethylene glycol (PEG), alkyl chain |

| Reporter Group | Enables detection and visualization of the probe. | Fluorescein, Biotin |

| Cap Group | Interacts with the enzyme surface to improve affinity and selectivity. | Phenyl group, other aromatic or aliphatic moieties |

Application in Enzyme Activity Profiling and Target Engagement Studies

Hydroxamic acid-based molecular probes, including those derived from Acetamide, 2-amino-N-hydroxy-, are valuable tools for enzyme activity profiling and target engagement studies. Their broad-spectrum inhibitory potential against metalloenzymes makes them suitable for activity-based protein profiling (ABPP), a chemical proteomic strategy to identify active enzymes in complex biological samples.

The hydroxamic acid functional group is a well-established metal-binding group (MBG) for targeting metalloenzymes nih.govnih.gov. It typically binds to the active site metal ion, most commonly zinc, in a bidentate, chelating fashion using its two oxygen atoms nih.gov. This interaction displaces water molecules from the metal's coordination sphere, thereby inactivating the enzyme nih.gov. This mechanism of action has been exploited in the development of inhibitors for various enzyme classes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) nih.gov.

A specific example of the enzymatic activity of Acetamide, 2-amino-N-hydroxy- is its ability to inhibit tyrosinase, a dicopper-containing metalloenzyme central to melanin synthesis nih.govmdpi.com. In one study, glycine hydroxamate was identified as the most effective inhibitor of mushroom tyrosinase among eight tested amino acid hydroxamates nih.gov. The inhibition was found to be noncompetitive with respect to the L-tyrosine substrate nih.gov. This finding underscores the potential of even the simplest alpha-amino hydroxamic acid to interact with and modulate the activity of metalloenzymes.

In target engagement studies, these probes can be used to confirm that a drug candidate binds to its intended target in a cellular or in vivo context. By competing with a fluorescently labeled hydroxamic acid probe for binding to the target enzyme, the engagement of an unlabeled drug can be quantified. The versatility of the alpha-amino hydroxamic acid scaffold allows for the development of both broad-spectrum probes for initial screening and more selective probes for studying specific enzyme families. While the hydroxamic acid moiety itself may not confer high selectivity, modifications to the rest of the molecule can achieve the desired specificity nih.govacs.org.

Table 2: Research Applications of Acetamide, 2-amino-N-hydroxy- Based Probes

| Application | Description | Key Feature Utilized |

| Enzyme Activity Profiling | Identification of active metalloenzymes in a proteome. | Broad-spectrum metal chelation by the hydroxamic acid group. |

| Target Identification | Discovery of the protein targets of a bioactive small molecule. | Covalent or high-affinity binding to the target enzyme. |

| Target Engagement Assays | Confirmation and quantification of drug-target interaction. | Competitive displacement of a reporter-tagged probe. |

| Inhibitor Screening | High-throughput screening for novel metalloenzyme inhibitors. | The core scaffold provides a starting point for library synthesis. |

Emerging Research Applications and Interdisciplinary Studies

Applications in Materials Science (e.g., Preadsorbers in Dye-Sensitized Solar Cells)

In the field of materials science, the hydroxamic acid functional group, a key feature of Acetamide (B32628), 2-amino-N-hydroxy-, has been identified as a valuable anchor for binding molecules to semiconductor surfaces. acs.org This property is particularly relevant in the advancement of dye-sensitized solar cells (DSSCs). Research has focused on derivatives, such as 2-(4-butoxyphenyl)-N-hydroxyacetamide (BPHA), which are used as preadsorbers on mesoporous titanium dioxide (TiO₂) electrodes. diva-portal.orgnih.govacs.org

The enhancement is attributed to several factors. One key reason identified is faster dye regeneration. diva-portal.org Additionally, the preadsorber may also contribute to an improved electron injection efficiency. diva-portal.orgnih.gov The use of BPHA has proven particularly beneficial for the LEG4 dye, where other common coadsorbents have been reported to decrease solar cell efficiency. diva-portal.orgnih.gov This demonstrates the specific advantages of the hydroxamic acid anchoring group in optimizing the interface between the semiconductor and the dye, a critical factor for high-efficiency solar cells. acs.org Recent advancements have achieved a PCE of 15% under simulated sunlight by pre-adsorbing BPHA to enhance the packing density and structural order of co-adsorbed sensitizers. wiley.com

| Sensitizing Dye | Preadsorber | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | PCE (%) |

|---|---|---|---|---|---|

| LEG4 | None | 12.8 ± 0.3 | 0.86 ± 0.01 | 0.74 ± 0.01 | 8.1 ± 0.2 |

| LEG4 | BPHA | 14.0 ± 0.2 | 0.86 ± 0.01 | 0.75 ± 0.01 | 9.0 ± 0.2 |

| Dyenamo Blue | None | 12.5 ± 0.4 | 0.85 ± 0.01 | 0.72 ± 0.01 | 7.6 ± 0.3 |

| Dyenamo Blue | BPHA | 13.5 ± 0.2 | 0.85 ± 0.01 | 0.73 ± 0.01 | 8.4 ± 0.2 |

Role as Key Intermediates in Peptide Chemistry and Peptidomimetic Synthesis

The structure of Acetamide, 2-amino-N-hydroxy- is foundational in the synthesis of peptidomimetics—compounds designed to mimic peptides but with improved stability and bioavailability. researchgate.net Peptide backbone modifications are a common strategy to achieve these desirable properties, and the development of accessible synthetic methods is crucial for progress in this area. researchgate.netnih.gov

The synthesis of novel peptidomimetics often involves the use of building blocks that are derivatives of simple amino acetamides. For instance, research has demonstrated the synthesis of dipeptide mimetics incorporating a hydantoin (B18101) moiety, such as 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide. academie-sciences.fr This work highlights how the basic acetamide structure can be elaborated into more complex molecules with potential pharmacological applications. academie-sciences.fr

Furthermore, investigations into bis-glyoxylamide peptidomimetics have been carried out, generated from the ring-opening of bis-N-acetylisatins with various nucleophiles. nih.gov This approach underscores the versatility of acetamide-based structures in creating new classes of peptide mimics. nih.gov In the design of enzyme inhibitors, the 3-amino-2-hydroxy acyl scaffold is a key unit. tandfonline.com Studies on inhibitors for aminopeptidase (B13392206) N have shown that introducing a hydroxamate group to derivatives of 3-amino-2-hydroxyl-3-phenylpropanoic acid can significantly improve their inhibitory activities, demonstrating the functional importance of the N-hydroxy-acetamide moiety in biochemical interactions. tandfonline.com

Investigation in Other Biomedical Research Avenues (e.g., as part of studies on corrosion inhibitors)

In other areas of biomedical and industrial research, acetamide derivatives are being explored for their utility, including as corrosion inhibitors for metals used in various applications. ekb.egopenmedicinalchemistryjournal.com The deterioration of metals due to corrosion is a significant issue, and organic compounds are widely studied for their protective capabilities. acs.org The inhibitory mechanism of these organic compounds typically involves their adsorption onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. ekb.eg

Studies have investigated complex acetamide derivatives for the protection of mild steel in acidic environments. ekb.egresearchgate.net For example, the inhibitory effect of N-(4-(2-hydrazinyl-2-oxoethoxy) phenyl) acetamide and its manganese (II) complex on mild steel in a sulfuric acid solution was examined. ekb.eg The results showed that these compounds act as mixed-type corrosion inhibitors, with the complex exhibiting greater inhibition efficiency than the ligand alone. ekb.eg Another study focused on the drug Oxethazaine, chemically known as 2,2'-(2-Hydroxyethylimino)bis[N-(alphaalpha-dimethylphenethyl)-N-methylacetamide], as a corrosion inhibitor for mild steel in hydrochloric acid. researchgate.net The findings indicated that the molecule functions as a mixed-type inhibitor by adsorbing onto the metal surface, with efficiency increasing with concentration. researchgate.net These studies illustrate that the acetamide functional group is a component of larger molecules capable of interacting with and protecting metal surfaces. ekb.egresearchgate.net

Future Directions and Research Opportunities

Rational Design and Synthesis of Next-Generation Hydroxamic Acid Analogues

The development of novel hydroxamic acid analogues is increasingly guided by rational design principles aimed at achieving multi-target engagement or enhanced selectivity for specific enzyme isoforms. A key strategy involves creating hybrid molecules that combine the pharmacophore of a hydroxamic acid with that of other inhibitors to target multiple pathways simultaneously. nih.gov

One promising approach is the design of chimeric kinase-HDAC (histone deacetylase) inhibitors. nih.gov For instance, researchers have designed and synthesized thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives that concurrently inhibit VEGFR2, EGFR, and HDACs. nih.gov This strategy aims to combine the anti-angiogenic effects of tyrosine kinase inhibitors (TKIs) with the epigenetic regulatory effects of HDAC inhibitors in a single molecule, potentially overcoming drug resistance and improving therapeutic outcomes in cancer treatment. nih.gov The design process involves integrating the structural features of known EGFR/VEGFR2 inhibitors with the zinc-binding hydroxamic acid moiety. nih.gov

Systematic modification of the three key components of the typical HDAC inhibitor pharmacophore—the zinc-binding group (ZBG), the linker, and the cap group—is another critical area of research. nih.gov For example, to improve the efficacy and safety of the antimalarial agent quisinostat, researchers have replaced the linker region with more rigid structures like 1-oxa-4,9-diazaspiro[5.5]undecane and systematically modified the N-methylindole cap group to explore structure-activity relationships (SARs). scienceopen.com These modifications aim to enhance binding affinity, improve metabolic stability, and reduce off-target effects. scienceopen.comnih.gov

The synthesis of these next-generation analogues often involves multi-step reaction procedures. nih.gov Common synthetic routes include the coupling of a key intermediate with a chloro derivative, followed by a reaction with hydroxylamine (B1172632) to form the target hydroxamic acid. nih.gov Other methods start from carboxylic acids, which are activated to esters or acyl chlorides before reacting with hydroxylamine. acs.org

| Compound | Target(s) | IC₅₀ | Research Focus |

| 12c | VEGFR2, EGFR | 185 nM (VEGFR2), 1.14 µM (EGFR) | Dual kinase inhibitor with mild HDAC6 inhibition. nih.gov |

| 15c | EGFR, VEGFR2 | 19 nM (EGFR), 5.58 µM (VEGFR2) | Potent dual inhibitor of EGFR and VEGFR2. nih.gov |

| 7c | VEGFR2 | 191 nM | Potent and selective VEGFR2 inhibitor. nih.gov |

| 20d | EGFR | 68 nM | Potent and selective EGFR inhibitor. nih.gov |

| H-Phe-Phe-NHOH | hDPP III | 0.028 µM (Ki) | Strong competitive inhibitor of human dipeptidyl peptidase III. tandfonline.com |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is pivotal for accelerating the discovery and optimization of hydroxamic acid-based compounds. In silico techniques are now integral to the rational design process, allowing for the prediction of binding affinities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target interactions before committing to costly and time-consuming synthesis. mdpi.com

Molecular docking studies, using protocols such as Glide XP, are routinely employed to predict the binding modes of novel hydroxamic acid derivatives within the active sites of target enzymes. nih.gov These models help researchers understand how different substitutions on the cap group or modifications to the linker region affect the chelation of the catalytic zinc ion and interactions with surrounding amino acid residues. nih.gov This computational insight guides the design of compounds with improved potency and selectivity. mdpi.com For instance, a ligand-based strategy was used to design analogues of SAHA (suberoylanilide hydroxamic acid) with alternative zinc-binding groups to potentially improve safety profiles. mdpi.com

Following computational design, a range of experimental methodologies are used for validation. The synthesis of target compounds is achieved through established chemical routes, often involving multiple steps. nih.govscienceopen.com The biological evaluation begins with in vitro assays to confirm enzyme inhibition. Fluorescence-based assays are commonly used to measure the inhibitory activity (IC₅₀ values) of new compounds against targets like HDACs. mdpi.comacs.org Further experimental validation involves cellular assays to assess the compound's effect on biological processes such as cell proliferation, apoptosis, and cell cycle progression in relevant cell lines. nih.gov Promising candidates from these in vitro and cellular studies may then advance to in vivo evaluation in animal models to assess their efficacy and pharmacokinetic properties. nih.gov

Exploration of Novel Enzyme Targets and Biological Pathways

While HDACs have been the most prominent targets for hydroxamic acid-based inhibitors, future research is expanding to a diverse array of other metalloenzymes and biological pathways. unimore.it The fundamental ability of the hydroxamic acid moiety to chelate metal ions makes it a versatile pharmacophore for inhibiting various enzymes crucial to different diseases. acs.orgunl.pt

One area of active exploration is the development of inhibitors for matrix metalloproteinases (MMPs), which are zinc-dependent enzymes involved in tissue remodeling and cancer metastasis. journalagent.com By chelating the zinc ion in the MMP active site, hydroxamic acid derivatives can block their enzymatic activity. unl.pt Beyond cancer, novel targets in infectious diseases are being investigated. For example, hydroxamic acids can inhibit bacterial enzymes like peptidyl deformylase and methionine aminopeptidase (B13392206), which are essential for bacterial growth, presenting opportunities for new antibacterial agents. unl.pt

Furthermore, hydroxamic acids are being explored for activity against novel targets in neurodegenerative diseases and metabolic disorders. In the context of Alzheimer's disease, hydroxamic acid-based compounds have been developed to inhibit HDAC6 and prevent the aggregation of β-amyloid peptides. nih.govnih.gov Other research has focused on dipeptidyl peptidase III (DPP III), a zinc-metallopeptidase involved in the body's defense against oxidative stress, where dipeptidyl hydroxamates have been identified as potent inhibitors. tandfonline.com Researchers have also discovered that some hydroxamic acid derivatives can function as microtubule destabilizing agents, independent of HDAC inhibition, revealing an entirely new mechanism of action for this class of compounds. nih.gov

| Enzyme/Pathway Target | Biological Relevance | Disease Area |

| EGFR/VEGFR2 | Angiogenesis, Tumor Growth | Cancer nih.gov |

| Microtubules | Cell Division, Cytoskeleton Integrity | Cancer nih.gov |

| Dipeptidyl Peptidase III (DPP III) | Defense Against Oxidative Stress | General Cellular Health tandfonline.com |

| Peptidyl Deformylase | Bacterial Protein Synthesis | Infectious Disease unl.pt |

| Methionine Aminopeptidase | Bacterial Growth Regulation | Infectious Disease unl.pt |

| Akt Signaling Pathway | Glucose Metabolism, Cell Proliferation | Diabetes, Cancer unl.pt |

| Carbonic Anhydrase (T. cruzi) | Parasite Metabolism | Chagas Disease tandfonline.com |

Development of Innovative Tools for Chemical Biology Research

Beyond their therapeutic potential, hydroxamic acid derivatives are being developed as sophisticated tools for chemical biology research. Their ability to act as potent and specific inhibitors makes them valuable for probing the function of metalloenzymes in complex biological systems.

A key application is in the creation of inhibitor libraries to dissect enzyme specificity. For example, a library of hydroxamic acid-modified histone tail peptides was synthesized to probe the substrate selectivity of various HDAC corepressor complexes. acs.orgacs.org By systematically varying the peptide sequence and measuring the inhibitory potency (Ki) of each hydroxamate-containing peptide, researchers can map the substrate preferences of different HDAC complexes. acs.org This provides crucial insights into the molecular basis of their specific biological functions. acs.org

These peptide-based hydroxamic acids serve as powerful chemical probes for performing rate-of-turnover measurements, inhibition assays, and fluorescence polarization binding studies with purified enzyme complexes in vitro. acs.org The development of such tools is essential for elucidating the roles of specific enzymes in cellular pathways and for validating them as therapeutic targets. Furthermore, the hydroxamic acid moiety can be incorporated into larger molecular constructs, such as fluorescently labeled probes or cross-linking agents, to study enzyme-protein interactions and cellular localization. sigmaaldrich.com The ongoing development of these innovative chemical tools will continue to be a vital research direction, enabling a deeper understanding of the biochemical processes governed by the diverse family of metalloenzymes.

Q & A

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

- Solvent Stability : Prepare stock solutions in DMSO (≤10 mM); avoid aqueous buffers for long-term storage .

Stability Data : <5% degradation over 6 months under recommended conditions .

How can researchers design experiments to evaluate the dual functionality (e.g., chelating and bioactive properties) of 2-amino-N-hydroxy-acetamide?

Advanced Research Question

A dual-focused approach is required:

Chelation Studies :

- UV-Vis Titration : Monitor metal-binding (e.g., Fe³+, Cu²+) in Tris-HCl buffer (pH 7.4). Calculate binding constants (log K ≥ 4.5) .

- Competitive Assays : Use EDTA to confirm specificity .

Bioactivity Profiling :

- Antimicrobial Screens : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains via microdilution (MIC ≤ 50 µg/mL) .

- Anticancer Activity : Measure apoptosis (Annexin V/PI staining) in HT-29 colon cancer cells .

Integrated Workflow : Prioritize structure-activity relationship (SAR) studies to optimize both properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.